molecular formula C5H3Br2NOS B2677869 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one CAS No. 1824314-86-4

2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B2677869
CAS No.: 1824314-86-4
M. Wt: 284.95
InChI Key: UGVTWPDZKCIDST-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one is a brominated diketone derivative featuring a 1,3-thiazole ring substituted with bromine at the 2-position and a 2-bromoacetyl group at the 4-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution and cyclocondensation reactions . However, analogous compounds like 2-bromo-1-(2-tert-butyl-1,3-thiazol-4-yl)ethan-1-one are synthesized using brominating agents under controlled conditions .

Properties

IUPAC Name

2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NOS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVTWPDZKCIDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824314-86-4
Record name 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one involves the reaction of 1,3-thiazole with bromoacetyl chloride. This reaction typically occurs at room temperature and often requires the presence of a drying agent to ensure the reaction proceeds efficiently .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions typically occur in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted thiazole derivative.

Scientific Research Applications

Overview

2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one is a halogenated thiazole derivative that has garnered attention in various scientific fields due to its unique chemical properties and biological activities. This compound is characterized by the presence of two bromine atoms and a thiazole ring, which makes it a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential antimicrobial , antifungal , and anticancer properties. The thiazole moiety is known for its biological activity, making this compound a valuable scaffold for drug development.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly for the creation of more complex heterocyclic compounds. It can undergo various chemical reactions such as:

  • Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles like amines or thiols, leading to the formation of novel thiazole derivatives.
  • Oxidation and Reduction : The thiazole ring can be oxidized or reduced to yield different derivatives with varied biological activities.

Biological Studies

Researchers employ this compound to explore enzyme inhibition and protein interactions. Its ability to form covalent bonds with biomolecules allows scientists to study its mechanism of action at a molecular level, contributing to insights into cellular processes and therapeutic targets.

Industrial Applications

In addition to its research applications, this compound finds utility in the production of dyes and agrochemicals. Its reactivity and ability to form stable complexes make it suitable for various industrial processes.

Case Studies

Several studies have highlighted the significance of this compound in drug discovery:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, indicating its potential as a lead compound in antibiotic development.
  • Cancer Research : Research has shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This positions this compound as a candidate for further exploration in oncological therapies.

Comparison with Related Compounds

Compound NameStructure CharacteristicsApplications
2-Chloro-1-(thiazol-4-yl)ethanoneSimilar structure but with chlorineAntimicrobial and antifungal studies
1-(thiazol-4-yl)ethanoneLacks halogen substituentIntermediate in organic synthesis
2-Bromo-1-(thiazol-2-yl)ethanoneDifferent bromine positioningVaries in reactivity and applications

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The thiazole ring’s aromaticity and the presence of bromine atoms contribute to its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Bromoacetyl-Substituted Aromatic Compounds

  • 2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (Compound 9) Structure: Aryl-substituted bromoacetyl compound with methoxy groups. Synthesis: 87% yield via bromination of substituted acetophenones in Et₂O . ¹H NMR: δ 7.24 (d, 2H), 6.78 (d, 1H), 4.79 (s, 2H), 3.89 (s, 6H) . Applications: Precursor for flavonoids and dithiocarbamates .
  • 2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone Structure: Bromoacetyl group attached to a phenyl-imidazole moiety. Safety: Listed in SDS with CAS 110668-69-4; hazardous upon inhalation .

Comparison : The thiazole-based target compound exhibits higher electrophilicity at the α-carbon compared to aryl analogues due to electron-withdrawing effects of the thiazole ring. This enhances its utility in forming heterocyclic systems (e.g., triazoles, isoxazoles) .

Bromoacetyl-Substituted Heterocycles

  • 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one

    • Structure : Isoxazole ring with methyl and phenyl substituents.
    • Properties : MW 280.12; CAS 104777-39-1 .
    • Applications : Building block for isoxazole-based drug candidates .
  • 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone Structure: Triazole core with bromophenyl and bromoacetyl groups. Crystallography: Crystallizes in non-centrosymmetric space group Pn; Br⋯Br interactions (3.599–3.650 Å) stabilize the lattice . Synthesis: Bromination of precursor ethanone in AcOH (80°C, 20 min) .

Comparison : The target compound’s thiazole ring provides distinct electronic and steric profiles compared to isoxazole or triazole derivatives. Thiazoles are more π-electron-deficient, favoring reactions with nucleophiles like amines or thiols .

Biological Activity

2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one is a compound belonging to the thiazole family, characterized by its unique structure featuring two bromine substituents. Thiazoles are known for their diverse biological activities, making this compound of interest for various pharmacological applications.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 1,3-thiazole with bromoacetyl chloride. This reaction is generally conducted at room temperature and may require a drying agent to facilitate the process. The compound's molecular formula is C5H4Br2N2OS, and it has a molecular weight of 295.97 g/mol .

The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of bromine atoms enhances the reactivity of the compound, allowing it to form stable complexes with proteins and other biomolecules. This interaction can lead to modulation of enzymatic activity or inhibition of specific biological pathways.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study indicated that thiazole derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Antitumor Activity

Thiazoles have also been explored for their anticancer properties. A series of thiazole derivatives were tested for cytotoxicity against cancer cell lines, revealing that compounds with structural similarities to this compound demonstrated significant antiproliferative effects. For instance, certain derivatives exhibited IC50 values lower than those of established chemotherapy agents like doxorubicin .

Case Studies

StudyFindings
Antimicrobial Efficacy Thiazole derivatives showed MIC values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Cytotoxicity Assay Compounds exhibited IC50 values between 5 and 20 µg/mL against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cell lines .
Enzyme Inhibition The compound was found to inhibit specific enzymes involved in metabolic pathways, demonstrating potential as a therapeutic agent in metabolic disorders .

Structure-Activity Relationship (SAR)

The structure of thiazole compounds significantly influences their biological activity. For example:

  • Bromine Substituents : The presence of bromine enhances lipophilicity and reactivity.
  • Thiazole Ring : Essential for interaction with biological targets; modifications can lead to increased potency.

Research indicates that modifications at specific positions on the thiazole ring can enhance activity against certain pathogens or cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via bromination of its non-brominated precursor (e.g., 1-(1,3-thiazol-4-yl)ethan-1-one) using bromine (Br₂) in acetic acid or dichloromethane. Elevated temperatures (~80°C) enhance reaction efficiency, while controlled stoichiometry minimizes over-bromination. Workup involves cooling, filtration, and solvent evaporation. Purity is verified via HPLC or TLC, with yields ranging 60–85% under optimized conditions .
  • Key Considerations :

  • Solvent polarity : Polar solvents (e.g., acetic acid) stabilize intermediates but may increase side reactions.
  • Temperature control : Excessive heat degrades the thiazole ring; stepwise addition of Br₂ mitigates exothermic side reactions .

Q. How is structural characterization performed for this compound, and what analytical tools are critical?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., Br at C2 of thiazole and ethanone). IR identifies C=O (1700–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C-Br: 1.85–1.92 Å) and torsion angles. SHELX programs refine structures, while ORTEP-3 visualizes molecular geometry .
    • Data Interpretation : Discrepancies in bond angles (e.g., Br–C–C=O torsion ≈ ±3°) may arise from crystal packing effects .

Advanced Research Questions

Q. How do intermolecular interactions dictate crystal packing, and what methods resolve packing ambiguities?

  • Methodology : SCXRD reveals C–H⋯O/N hydrogen bonds and Br⋯Br halogen interactions (3.59–3.65 Å). Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs). Pseudosymmetry in non-centrosymmetric space groups (e.g., Pn) complicates refinement; twin detection algorithms in SHELXL resolve these .
  • Case Study : In monoclinic Pn, pseudo-screw axes create two independent molecules per asymmetric unit, necessitating anisotropic displacement parameter (ADP) analysis to distinguish thermal motion from disorder .

Q. How can contradictory reactivity data in substitution reactions involving this compound be reconciled?

  • Methodology :

  • Kinetic vs. thermodynamic control : Competing SN1/SN2 pathways are probed via solvent polarity (e.g., DMSO favors SN2) and leaving-group studies (e.g., Br⁻ vs. Cl⁻).
  • In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., carbocation in SN1).
    • Example : Contradictory yields in thiourea substitution (50–90%) arise from competing oxidation of the thiazole ring under basic conditions. Controlled pH (6–7) and inert atmospheres suppress side reactions .

Q. What computational strategies predict biological activity, and how are they validated experimentally?

  • Methodology :

  • Docking studies : Molecular dynamics (e.g., AutoDock Vina) model interactions with target proteins (e.g., VIM-2 metallo-β-lactamase). QSAR models correlate electronic parameters (Hammett σ) with antimicrobial IC₅₀ values.
  • Validation : MIC assays against S. aureus or E. coli confirm predicted activity. Crystallographic fragment screening identifies binding modes .
    • Challenges : Thiazole ring planarity influences π-stacking with aromatic residues, but solvation effects may reduce docking accuracy .

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